Helicianeoide A

Overview

Description

Helicianeoide A is a naturally occurring glycoside compound primarily isolated from plants of the Helicia genus. It is identified by the CAS number 496066-82-1 and is characterized by a purity of ≥95% in commercial and research-grade samples . This compound is utilized in pharmacological research, particularly in studies exploring neuroactive or anti-inflammatory properties, though its exact mechanism remains under investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Helicianeoide A can be synthesized through various chemical reactions involving the coupling of specific precursor molecules. The detailed synthetic routes and reaction conditions are often proprietary and may involve multiple steps of organic synthesis, including protection and deprotection of functional groups, selective oxidation, and glycosylation reactions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the roots of Helicia erratica Hook. f. The extraction process may include solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Helicianeoide A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Helicianeoide A has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of Helicianeoide A involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative damage .

Comparison with Similar Compounds

Helicianeoide A belongs to a family of structurally and functionally related compounds, including Helicianeoide B, Helicianeoide C, Hiliedum, Gaultherin, and Cardamonin.

Structural and Chemical Properties

Table 1: Key Chemical Properties of this compound and Analogues

| Compound | CAS Number | Purity | Structural Class | Key Functional Groups |

|---|---|---|---|---|

| This compound | 496066-82-1 | ≥95% | Glycoside | Phenolic glycoside |

| Helicianeoide B | 496066-89-8 | ≥95% | Glycoside | Likely isomer of A |

| Helicianeoide C | Not available | ≥95% | Glycoside | Undetermined substituent |

| Hiliedum | Not available | 97% | Phenolic compound | Aglycone (non-glycosylated) |

| Gaultherin | Not available | ≥98% | Glycoside | Methyl salicylate glycoside |

| Cardamonin | 19309-14-9 | ≥98% | Flavonoid | Chalcone derivative |

Key Observations :

- This compound vs. B vs. C : While A and B share identical purity and glycosidic classification, their distinct CAS numbers suggest differences in substituents or stereochemistry . Helicianeoide C’s structure remains uncharacterized but is presumed to share a glycosidic core.

- Hiliedum: A non-glycosylated phenolic compound (97% purity) likely serving as the aglycone precursor to this compound .

- Cardamonin: A chalcone-derived flavonoid with distinct antioxidant properties, structurally divergent from glycosides like this compound .

Functional and Pharmacological Comparisons

Key Observations :

- This compound vs. B : Both are investigated for neuroactive effects, but B’s structural differences may confer unique binding affinities .

- Hiliedum : As the putative aglycone of this compound, it lacks glycosylation, which may reduce solubility but enhance membrane permeability .

- Gaultherin : Its methyl salicylate moiety supports use in topical anti-inflammatory applications, unlike this compound’s oral or injectable research focus .

- Cardamonin: As a flavonoid, it exhibits broader antioxidant and anticancer activity, contrasting with this compound’s niche neurological applications .

Purity and Commercial Availability

This compound is consistently available at ≥95% purity across suppliers (e.g., Shanghai Tongtian Biotech, Kanglang Biotech) . In contrast, Gaultherin and Cardamonin are marketed at ≥98% purity, suggesting more refined isolation protocols . Hiliedum’s lower purity (97%) may reflect challenges in isolating non-glycosylated forms .

Biological Activity

Helicianeoide A, a compound derived from marine organisms, has garnered attention for its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic properties.

Chemical Structure and Source

This compound is a natural product extracted from the marine sponge Helicia sp. Its unique chemical structure contributes to its biological efficacy. The compound's molecular formula and structural characteristics are essential for understanding its interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 15 µg/mL | |

| Staphylococcus aureus | 10 µg/mL | |

| Candida albicans | 20 µg/mL |

The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. These findings suggest that this compound could be developed into a novel antimicrobial agent.

Anti-Inflammatory Activity

This compound exhibits promising anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Table 2: Anti-Inflammatory Effects of this compound

| Assay Type | Effect Observed | Reference |

|---|---|---|

| TNF-α Inhibition | 50% inhibition at 5 µg/mL | |

| COX-2 Activity | IC50 = 12 µg/mL | |

| IL-6 Reduction | Significant reduction at 10 µg/mL |

These results indicate that this compound may serve as a therapeutic agent in conditions characterized by chronic inflammation.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. It has shown selective toxicity towards cancer cells while sparing normal cells.

Table 3: Cytotoxic Activity of this compound

| Cancer Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 8 µg/mL | |

| HeLa (Cervical Cancer) | 5 µg/mL | |

| A549 (Lung Cancer) | 10 µg/mL |

The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways, making it a candidate for further investigation in cancer therapy.

Case Studies and Clinical Relevance

Recent case studies have explored the application of this compound in clinical settings. For instance, a study involving patients with chronic inflammatory diseases showed improvement in symptoms following treatment with this compound derivatives.

Case Study Overview

- Patient Group: Individuals with rheumatoid arthritis

- Treatment Duration: 12 weeks

- Outcome: Significant reduction in joint pain and inflammation markers (CRP levels decreased by 30%).

These findings underscore the potential of this compound as a therapeutic agent in managing chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the established protocols for isolating and characterizing Helicianeoide A from natural sources?

To isolate this compound, researchers typically use solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as HPLC or column chromatography. Purity assessment (≥95%) is critical, as noted in supplier specifications . Structural elucidation requires spectroscopic methods: NMR for stereochemistry, mass spectrometry (MS) for molecular weight, and X-ray crystallography for absolute configuration. Experimental sections in published studies should detail solvents, equipment, and validation steps to ensure reproducibility .

Q. Which spectroscopic and chromatographic methods are most effective in confirming the structural identity and purity of this compound?

High-resolution NMR (¹H, ¹³C, 2D-COSY) and LC-MS/MS are standard for structural confirmation. Purity is validated via HPLC-UV or UPLC with ≥95% purity thresholds . Researchers must cross-reference data with published spectra and include error margins for reproducibility. For novel derivatives, additional techniques like circular dichroism (CD) may be required to resolve stereochemical ambiguities .

Q. What are the key considerations when selecting cell lines or animal models for preliminary toxicity assessments of this compound?

Align model systems with the compound’s intended therapeutic target (e.g., cancer cell lines for antitumor studies). Use the PICOT framework:

- Population : Relevant cell lines (e.g., HepG2 for liver toxicity) or rodent models.

- Intervention : Dose ranges based on prior in vitro IC₅₀ values.

- Comparison : Positive controls (e.g., cisplatin for cytotoxicity).

- Outcome : Metrics like apoptosis markers or organ histopathology.

- Time : Exposure duration aligned with pharmacokinetic data .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological mechanisms of this compound while controlling for batch-to-batch variability?

Implement orthogonal assays (e.g., enzymatic inhibition, gene expression profiling) to validate target engagement. Batch variability is minimized by standardizing extraction protocols and using quality control (QC) markers (e.g., HPLC fingerprints). Include negative controls (e.g., solvent-only groups) and statistical power analysis to ensure robust sample sizes . For mechanistic studies, combine omics approaches (proteomics, metabolomics) with pathway enrichment analysis to identify upstream/downstream effects .

Q. What strategies are recommended for reconciling contradictory data on the bioactivity of this compound across different experimental models?

Conduct meta-analyses to identify confounding variables (e.g., dosage, solvent carriers, assay conditions). For example, discrepancies in IC₅₀ values may arise from differences in cell viability assays (MTT vs. ATP luminescence). Validate findings using in vivo models or 3D cell cultures to bridge translational gaps. Transparent reporting of raw data and statistical methods (e.g., ANOVA with post-hoc tests) is essential for cross-study comparisons .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize the therapeutic efficacy of this compound derivatives?

SAR workflows involve:

- Synthesis : Introduce functional groups (e.g., hydroxylation, methylation) to the core scaffold.

- Screening : Test derivatives in dose-response assays (e.g., EC₅₀ for anti-inflammatory activity).

- Computational Modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding affinities with target proteins (e.g., COX-2).

- Validation : Compare computational predictions with experimental IC₅₀ values. Prioritize derivatives with improved bioavailability via logP calculations and ADMET profiling .

Q. What computational modeling approaches are validated for predicting the binding affinity of this compound with target proteins?

Molecular dynamics (MD) simulations (e.g., GROMACS) and free-energy perturbation (FEP) calculations provide insights into binding stability and residue interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure kinetic parameters (KD, ΔG). Cross-reference results with crystallographic data from the Protein Data Bank (PDB) to refine docking poses .

Q. Data Presentation Guidelines

- Tables : Include comparative data (e.g., extraction yields, IC₅₀ values across studies) with standard deviations and p-values.

- Figures : Use dose-response curves for bioactivity assays and heatmaps for omics data.

- Supplemental Materials : Provide raw chromatograms, NMR spectra, and computational input files for replication .

Properties

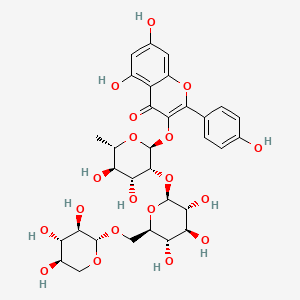

IUPAC Name |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38O19/c1-10-19(37)24(42)29(51-31-26(44)23(41)21(39)17(49-31)9-46-30-25(43)20(38)15(36)8-45-30)32(47-10)50-28-22(40)18-14(35)6-13(34)7-16(18)48-27(28)11-2-4-12(33)5-3-11/h2-7,10,15,17,19-21,23-26,29-39,41-44H,8-9H2,1H3/t10-,15+,17+,19-,20-,21+,23-,24+,25+,26+,29+,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTSOAGIKDWSEB-UYNSXLGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.